3-Chloronaphtho[2,3-d]isoxazole
Description
Properties
Molecular Formula |
C11H6ClNO |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-chlorobenzo[f][1,2]benzoxazole |
InChI |
InChI=1S/C11H6ClNO/c12-11-9-5-7-3-1-2-4-8(7)6-10(9)14-13-11/h1-6H |
InChI Key |
DGZWSKILRLEAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NO3)Cl |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The most common and regioselective method to prepare isoxazole derivatives, including chlorinated fused systems, involves the 1,3-dipolar cycloaddition between nitrile oxides and terminal or internal alkynes. This method is well-documented for synthesizing 3,5-disubstituted isoxazoles and can be adapted for naphtho-fused systems by using naphthyl-substituted alkynes.
-
- Generation of nitrile oxides in situ from aldoximes or chloroximes using oxidizing agents such as N-chlorosuccinimide or hydroxy(tosyloxy)iodobenzene (HTIB).
- Reaction with naphthyl-substituted alkynes under copper(I) catalysis or metal-free conditions.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
-
- High regioselectivity and yields.
- Environmentally benign variants use deep eutectic solvents or ionic liquids.
- Metal-free protocols are available using bases like DBU or under acidic aqueous conditions.
Example:
Kore et al. demonstrated the synthesis of chlorinated isoxazoles via chloroximes reacting with alkynes in the presence of triethylamine at room temperature, yielding various substituted isoxazoles including chloro derivatives.
Cycloisomerization of Acetylenic Oximes Using Gold Catalysts
Another method involves the cycloisomerization of acetylenic oximes catalyzed by gold(III) chloride (AuCl3), which selectively produces 3-, 5-, or 3,5-disubstituted isoxazoles under mild conditions.
- This approach can be adapted for naphtho-fused isoxazoles by employing naphthyl acetylenic oximes.
- It offers high yields and regioselectivity with simple reaction setups.
Halogenated Chalcone Cyclization Route
A specific example closely related to chlorinated isoxazoles involves the cyclization of halogenated chalcones with hydroxylamine hydrochloride under acidic conditions, followed by base treatment to induce ring closure.
-
- Hydroxylamine attacks the carbonyl group of the chalcone forming an oxime intermediate.
- Subsequent intramolecular cyclization occurs via nucleophilic attack on the β-carbon bearing a good leaving group (e.g., bromine).
- The elimination of the halogen and ring closure forms the isoxazole ring.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Chloronaphtho[2,3-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-Chloronaphtho[2,3-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloronaphtho[2,3-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among related compounds include:
- Fused ring systems: 3-Chloronaphtho[2,3-d]isoxazole’s naphthalene fusion contrasts with 17β-Hydroxy-androstano[2,3-d]isoxazole (steroid-fused, ) and 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-triazole-3-thione (benzoxazole-triazole hybrid, ).
- Substituent effects : The chlorine at position 3 in the target compound differs from 3-(4-chlorophenyl)isoxazole (chlorine on phenyl at 4-position, ) and 3-(4-bromophenyl)isoxazole (bromine substituent, ).
Table 1: Structural and Functional Comparison
*Inferred based on structural similarity to 3-(4-chlorophenyl)isoxazole .
Spectroscopic and Physicochemical Properties
- IR/NMR Data : The benzoxazol-triazole-thione compound () shows distinct C-Cl (726 cm⁻¹) and C=S (1275 cm⁻¹) peaks in IR, while its ¹H-NMR highlights aromatic protons (δ 6.76–8.01 ppm) . For chlorinated isoxazoles, the absence of sulfur may shift spectral signatures compared to thione-containing analogs.
- Lipophilicity : The naphtho-fused system in this compound likely increases lipophilicity versus phenyl-substituted analogs, enhancing membrane permeability but reducing solubility.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Chloronaphtho[2,3-d]isoxazole?
- Methodological Answer : Synthesis often involves halogenation or cyclization reactions under anhydrous conditions. For example, bromoacetyl bromide can react with naphthalene-derived intermediates in the presence of a base (e.g., triethylamine) to form the isoxazole ring . Reaction efficiency depends on controlling moisture, as hydrolysis of reagents like bromoacetyl bromide can reduce yields. Reflux duration (e.g., 4–6 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of precursors) should be systematically tested using TLC or HPLC to monitor progress .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm ring substitution patterns and chlorine placement. For example, aromatic proton signals in the 7.0–8.5 ppm range indicate naphthalene integration .
- HRMS : High-resolution mass spectrometry validates molecular weight and halogen isotopic patterns (e.g., chlorine’s Cl/Cl split) .
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as chlorine’s influence on ring planarity .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
- Methodological Answer : Use inert atmospheres (N/Ar) and anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. For intermediates like bromoacetyl derivatives, storage at –20°C in sealed vials minimizes degradation . Quenching unreacted reagents (e.g., with aqueous NaHCO) before work-up reduces side reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?
- Methodological Answer :
- Variation of Substituents : Replace chlorine with other halogens (e.g., F, Br) or electron-withdrawing groups (NO) to assess electronic effects on bioactivity. Compare binding affinities using molecular docking or SPR assays .
- Core Modifications : Fuse additional rings (e.g., pyrimidine) or alter the isoxazole position (e.g., naphtho[1,2-d] vs. [2,3-d]) to study steric effects. A table of analogs (see below) can guide prioritization :
| Compound | Structural Feature | Bioactivity Trend |
|---|---|---|
| This compound | Chlorine at 3-position | High enzyme inhibition |
| Naphtho[1,2-d]isoxazole | Isoxazole at 1,2-position | Reduced solubility |
| 4-Chloroisoxazole | Chlorine on simpler scaffold | Lower potency |
Q. What mechanisms underlie contradictory biological activity data for this compound in different assays?
- Methodological Answer : Contradictions may arise from:
- Solubility Differences : Use DMSO vs. aqueous buffers can alter compound aggregation, affecting apparent IC values. Validate with dynamic light scattering (DLS) .
- Target Conformational Flexibility : Chlorine’s steric bulk may hinder binding to flexible active sites (e.g., kinases) but enhance rigid targets (e.g., GPCRs). Perform comparative MD simulations .
- Metabolic Instability : Check for cytochrome P450-mediated degradation using liver microsome assays .
Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Screening : Test AuCl or Ru catalysts for regioselective cycloadditions, reducing byproducts .
- Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity products .
Q. What strategies address low yields in metal-free syntheses of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
